molecular formula C19H18ClNO2 B2723742 N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide CAS No. 2034457-53-7

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide

Cat. No.: B2723742
CAS No.: 2034457-53-7
M. Wt: 327.81
InChI Key: UMXJFEPYYPSFDS-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide is a complex organic compound that features a benzofuran moiety linked to a chlorophenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the propyl chain and finally the acetamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification methods such as chromatography and crystallization are essential to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(benzofuran-2-yl)propyl)-2-(2-bromophenyl)acetamide
  • N-(3-(benzofuran-2-yl)propyl)-2-(2-fluorophenyl)acetamide
  • N-(3-(benzofuran-2-yl)propyl)-2-(2-iodophenyl)acetamide

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogues with different halogen substitutions, the chlorophenyl derivative may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c20-17-9-3-1-6-14(17)13-19(22)21-11-5-8-16-12-15-7-2-4-10-18(15)23-16/h1-4,6-7,9-10,12H,5,8,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXJFEPYYPSFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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